(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Chloropyridine Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine.
Etherification: The 3-chloropyridine is then reacted with piperidine under basic conditions to form the (3-chloropyridin-4-yl)oxy)piperidine intermediate.
Coupling Reaction: Finally, the intermediate is coupled with pyridin-3-ylmethanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound may exhibit biological activity, making it a candidate for studies in biochemistry and pharmacology. Researchers might investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or ion channels. The compound might modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(Pyridin-4-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure but lacks the chlorine atom.
(4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure with a bromine atom instead of chlorine.
(4-((3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone may confer unique chemical and biological properties, such as increased reactivity or altered binding affinity to molecular targets.
Biological Activity
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a chloropyridinyl moiety and a piperidinyl group, suggest significant biological activity, particularly in neuropharmacology and related fields.
Structural Characteristics
The compound can be represented by the following molecular structure:
This structure highlights the presence of functional groups that may interact with various biological targets, enhancing its pharmacological profile.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Binding : The compound has shown promising results in binding to specific receptors, which could modulate neurotransmitter systems involved in neurodegenerative diseases.
- Enzyme Inhibition : It may inhibit certain enzymes, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
Biological Activity and Therapeutic Potential
Studies have demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of similar compounds, indicating that derivatives with chloropyridinyl groups may exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to this compound have been tested against various pathogens with positive outcomes.
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents enhances its attractiveness for further research in this area.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals variations in biological activity:
Compound Name | Description | Notable Activity |
---|---|---|
1-(4-(3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Potential cancer treatment properties | Anticancer |
(4-(3-Chloropyridin-2-yloxy)piperidin-1-y)(naphthalen-1-y)methanone | Similar structure but different substituents | Varies in reactivity |
Ethyl 4-(4-(3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Distinct chemical properties | Antimicrobial |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For example:
- Synthesis and Evaluation : A study synthesized several derivatives of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-y) and evaluated their antimicrobial and anticancer activities using standard assays like MTT and tube dilution techniques.
- Molecular Docking Studies : Computational studies using molecular docking software have provided insights into the binding affinities of these compounds to target proteins, supporting their potential therapeutic roles.
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-11-19-7-3-15(14)22-13-4-8-20(9-5-13)16(21)12-2-1-6-18-10-12/h1-3,6-7,10-11,13H,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYJAIDTLABKSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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